3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core linked to a piperazine ring and a tetrahydrocinnoline moiety
Preparation Methods
The synthesis of 3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]oxazole core, followed by the introduction of the piperazine ring and the tetrahydrocinnoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scalable processes and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.
Scientific Research Applications
3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3-(2-oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one include other benzo[d]oxazole derivatives and piperazine-containing molecules. These compounds may share similar structural features but differ in their functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct pharmacological activities or chemical reactivity.
Properties
IUPAC Name |
3-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-20(14-26-17-7-3-4-8-18(17)29-21(26)28)25-11-9-24(10-12-25)19-13-15-5-1-2-6-16(15)22-23-19/h3-4,7-8,13H,1-2,5-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPEJJKRNGYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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